1-(3-Chlorophenyl)cyclopentanamine hydrochloride

Beschreibung

Chemical Identification and Classification

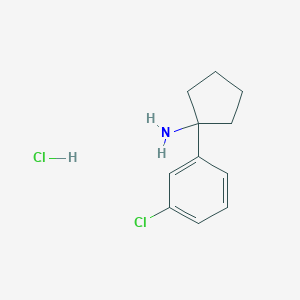

1-(3-Chlorophenyl)cyclopentanamine hydrochloride exists in two distinct molecular forms depending on whether it refers to the free base or the hydrochloride salt. The free base form, identified by Chemical Abstracts Service number 856563-65-0, possesses the molecular formula C11H14ClN with a molecular weight of 195.69 grams per mole. The hydrochloride salt variant, designated by Chemical Abstracts Service number 1215574-59-6, has the molecular formula C11H15Cl2N and a molecular weight of 232.15 grams per mole. The compound belongs to the broader classification of cycloalkylalkylamines, specifically categorized as a tertiary cyclopentyl-substituted aromatic amine derivative.

The International Union of Pure and Applied Chemistry systematic name for the free base is 1-(3-chlorophenyl)cyclopentan-1-amine, while the hydrochloride salt maintains the same base nomenclature with the addition of the hydrochloride designation. The compound's molecular structure features a cyclopentane ring directly bonded to an aromatic benzene ring that carries a chlorine substituent at the meta position. The Simplified Molecular-Input Line-Entry System representation for the free base is NC1(C2=CC=CC(Cl)=C2)CCCC1, demonstrating the connectivity between the amine nitrogen, the cyclopentane ring, and the chlorinated phenyl group.

Chemical Properties Summary Table:

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Chemical Abstracts Service Number | 856563-65-0 | 1215574-59-6 |

| Molecular Formula | C11H14ClN | C11H15Cl2N |

| Molecular Weight (g/mol) | 195.69 | 232.15 |

| International Chemical Identifier Key | Not specified | GSIRZTWXMWPVLF-UHFFFAOYSA-N |

| MDL Number | MFCD09904114 | MFCD15142053 |

The compound exhibits characteristic properties of both aromatic amines and cycloalkyl derivatives. The presence of the chlorine atom on the aromatic ring significantly influences the electronic properties of the molecule, affecting both its reactivity patterns and potential biological activities. The cyclopentane ring system provides conformational flexibility while maintaining a degree of structural rigidity that can be crucial for specific molecular interactions.

Historical Context in Organic Chemistry

The development of cyclopentylamine derivatives traces back to extensive research in the mid-20th century focusing on cyclic amine systems and their synthetic applications. Historical patent literature reveals significant interest in cyclopentylamine compounds for pharmaceutical applications, with early work dating to 2013 documenting comprehensive methods for their preparation and pharmaceutical formulations. The synthetic methodology for cyclopentylamine itself involves the technical process of reductive aminierung of cyclopentanone with ammonia at temperatures ranging from 150 to 200 degrees Celsius and pressures around 200 bar in the presence of hydrogen over a nickel catalyst in fixed bed reactors.

The evolution of this compound synthesis represents a refinement of broader cycloalkylamine chemistry that emerged from investigations into alternative pharmaceutical scaffolds. Early pharmaceutical research recognized the potential of cyclic amine systems as bioisosteres for linear alkyl chains, leading to systematic investigations of various ring sizes and substitution patterns. The specific combination of a cyclopentane ring with a meta-chlorophenyl group emerged from structure-activity relationship studies seeking to optimize pharmacological properties while maintaining synthetic accessibility.

Research into chlorinated aromatic amine systems gained prominence during the development of various therapeutic agents, where the chlorine substituent was found to modulate both lipophilicity and metabolic stability. The meta position of the chlorine atom in 1-(3-Chlorophenyl)cyclopentanamine represents a strategic choice that balances electronic effects with steric considerations, allowing for optimal interaction with target binding sites while maintaining favorable synthetic properties. This positioning distinguishes it from ortho and para-substituted analogs, each of which exhibits different electronic and steric profiles.

Significance in Chemical Research

This compound has gained considerable attention in contemporary chemical research due to its identification as a potent dual neurokinin-1 receptor antagonist and serotonin reuptake transporter inhibitor. Research published in 2014 identified cyclopentylamine derivatives, including compounds structurally related to 1-(3-Chlorophenyl)cyclopentanamine, as demonstrating significant oral activity in behavioral models, suggesting potential therapeutic applications in treating depression disorders. This dual mechanism of action represents an innovative approach in psychopharmacology, combining two distinct therapeutic targets within a single molecular entity.

The compound's significance extends beyond its immediate pharmacological applications to its role as a synthetic intermediate in organic chemistry. The cyclopentylamine framework serves as an important building block for more complex pharmaceutical agents, particularly those requiring specific three-dimensional arrangements for optimal biological activity. The presence of both the aromatic chlorine substituent and the cyclic amine functionality provides multiple reactive sites for further chemical modification, making it a versatile synthetic precursor.

Recent investigations have explored the compound's utility in coordination chemistry, where cyclopentylamine derivatives can function as ligands in metal complexes. The nitrogen atom in the cyclopentylamine moiety can coordinate to various metal centers, potentially forming stable complexes with unique catalytic or materials properties. This application represents an emerging area of research that extends the compound's utility beyond traditional pharmaceutical applications into materials science and catalysis.

The synthetic accessibility of this compound has contributed to its adoption in academic research laboratories as a model compound for studying structure-activity relationships in cyclic amine systems. Its well-defined structure and stable hydrochloride salt form make it an ideal candidate for systematic investigations of how structural modifications affect biological and chemical properties. This has led to its inclusion in various screening libraries used for drug discovery efforts.

Related Cyclopentylamine Compounds

The cyclopentylamine family encompasses a diverse array of compounds sharing the fundamental cyclopentyl-amine core structure, each with distinct properties and applications. Cyclopentylamine itself, with the molecular formula C5H11N and Chemical Abstracts Service number 1003-03-8, serves as the parent compound for this family. This primary amine exhibits a molecular weight of 85.15 grams per mole and exists as a colorless to slightly yellow liquid with characteristic amine odor. Cyclopentylamine finds primary application as a building block for crop protection products and pharmaceuticals, introducing interesting solubilizing properties for compounds in unpolar environments.

Cyclopentamine, bearing the Chemical Abstracts Service number and known by trade names including Clopane and Cyclonarol, represents a historically significant member of this family. This compound functioned as a sympathomimetic and vasoconstrictor drug, previously indicated as an over-the-counter nasal decongestant in Europe and Australia before being largely discontinued. Cyclopentamine acts as a releasing agent of catecholamine neurotransmitters including norepinephrine, epinephrine, and dopamine, producing effects similar to amphetamine when ingested orally in sufficient quantities.

Several chlorophenyl-substituted cyclopentyl derivatives demonstrate structural relationships to this compound. The compound 3-(3-Chlorophenyl)cyclopentan-1-one, with molecular formula C11H11ClO and Chemical Abstracts Service number associated with patent literature, represents a ketone analog where the amine functionality is replaced with a carbonyl group. This ketone derivative serves as a potential synthetic precursor or metabolic product of the corresponding amine.

Related Cyclopentylamine Compounds Comparison Table:

| Compound | Molecular Formula | Key Functional Groups | Primary Applications |

|---|---|---|---|

| Cyclopentylamine | C5H11N | Primary amine | Pharmaceutical/agricultural intermediates |

| Cyclopentamine | C10H13N | Secondary amine, aromatic | Former decongestant |

| 3-(3-Chlorophenyl)cyclopentan-1-one | C11H11ClO | Ketone, chloroaromatic | Synthetic intermediate |

| 1-(3-Chlorophenyl)cyclopentanamine | C11H14ClN | Tertiary amine, chloroaromatic | Pharmaceutical research |

The diversity within the cyclopentylamine family extends to compounds with varying substitution patterns on both the cyclopentyl ring and attached aromatic systems. These structural variations allow for fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and receptor selectivity. Research has shown that modifications to the aromatic substitution pattern, including changes in halogen identity and position, can significantly alter biological activity profiles while maintaining the core cyclopentylamine pharmacophore.

Eigenschaften

IUPAC Name |

1-(3-chlorophenyl)cyclopentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN.ClH/c12-10-5-3-4-9(8-10)11(13)6-1-2-7-11;/h3-5,8H,1-2,6-7,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSIRZTWXMWPVLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC(=CC=C2)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215574-59-6 | |

| Record name | 1215574-59-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

The synthesis of 1-(3-Chlorophenyl)cyclopentanamine hydrochloride typically involves the reaction of 3-chlorophenylcyclopentanone with ammonia or an amine under specific conditions . The reaction is usually carried out in the presence of a reducing agent to facilitate the formation of the amine group. Industrial production methods may involve more complex procedures to ensure high yield and purity, but detailed industrial methods are often proprietary and not publicly disclosed .

Analyse Chemischer Reaktionen

1-(3-Chlorophenyl)cyclopentanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form secondary amines or other reduced derivatives.

Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(3-Chlorophenyl)cyclopentanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic uses, although specific applications are still under investigation.

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs, focusing on substituent variations, ring systems, and molecular properties:

Table 1: Structural and Physicochemical Comparison

Key Structural and Functional Differences

Ring Size and Strain: Cyclopentane (5-membered) vs. Piperidine-containing analogs (e.g., 1-[1-(3-Cl-phenyl)-ethyl]-piperidin-4-amine HCl) introduce a nitrogen heterocycle, enhancing hydrogen-bonding capacity and basicity .

Substituent Effects :

- Halogen Position : The 3-chlorophenyl group in the parent compound provides moderate electron-withdrawing effects, while analogs with 2-Cl or 4-F substituents (e.g., 1-[1-(2-Cl-4-F-phenyl)cyclopentyl]methanamine HCl) exhibit altered electronic profiles, influencing receptor binding .

- Fluorine Substitution : Fluorinated derivatives (e.g., N-[1-(2-F-phenyl)ethyl]cyclopentanamine HCl) demonstrate increased metabolic stability and membrane permeability due to fluorine’s electronegativity and small atomic radius .

Side Chain Modifications: Compounds with ethylamine side chains (e.g., Bupropion-related 1-(3-chlorophenyl)-2-hydroxypropan-1-one) diverge significantly, adopting propiophenone backbones instead of cyclopentane systems, which are associated with norepinephrine-dopamine reuptake inhibition .

Biologische Aktivität

1-(3-Chlorophenyl)cyclopentanamine hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

This compound, with the CAS number 1215574-59-6, has the molecular formula and a molecular weight of 232.15 g/mol. The synthesis typically involves the reaction of 3-chlorophenylcyclopentanone with ammonia or an amine under controlled conditions, leading to various derivatives through oxidation, reduction, and substitution reactions.

The compound is believed to exert its biological effects through interactions with various biomolecular targets. While specific mechanisms remain under investigation, preliminary studies suggest that it may influence neurotransmitter systems, particularly those related to serotonin and norepinephrine pathways. This aligns with the behavior observed in structurally similar compounds known for their psychoactive properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Klebsiella pneumoniae

The minimum inhibitory concentration (MIC) values for these bacteria ranged from 40 to 50 µg/mL, showing comparable efficacy to standard antibiotics like ceftriaxone .

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone Diameter (mm) |

|---|---|---|

| Escherichia coli | 40 | 29 |

| Staphylococcus aureus | 50 | 24 |

| Klebsiella pneumoniae | 45 | 30 |

Cytotoxicity Studies

In addition to its antimicrobial effects, the compound has been evaluated for cytotoxicity against various cancer cell lines. Notably:

- MCF-7 (breast cancer)

- HepG2 (liver cancer)

- HCT-116 (colon cancer)

Results indicated significant cytotoxic effects, with IC50 values indicating effective inhibition of cell growth at concentrations as low as 2.29 µM for HCT-116 cells .

Case Studies

- Study on Antibacterial Efficacy : A comparative study highlighted that derivatives of cyclopentanamine compounds exhibited varying degrees of antibacterial activity. The findings suggested that structural modifications significantly influence antimicrobial potency, emphasizing the importance of substituent groups in enhancing biological activity .

- Cytotoxicity in Cancer Research : Another study focused on the impact of the compound on MCF-7 cells revealed a substantial increase in lactate dehydrogenase (LDH) enzyme activity post-treatment, indicative of cell membrane damage and apoptosis initiation. The treated cells showed a marked shift in cell cycle distribution towards the S phase, suggesting potential therapeutic implications in cancer treatment .

Q & A

Q. What computational models predict ecotoxicological risks of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.